molecular formula C4H6NP B14309426 1,2-Dihydro-1,2-azaphosphinine CAS No. 112036-94-9

1,2-Dihydro-1,2-azaphosphinine

Cat. No.: B14309426
CAS No.: 112036-94-9
M. Wt: 99.07 g/mol
InChI Key: OKNWEBDHXWBNHU-UHFFFAOYSA-N
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Description

1,2-Dihydro-1,2-azaphosphinine is a heterocyclic compound containing both nitrogen and phosphorus atoms within a six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-1,2-azaphosphinine can be synthesized through various methods. One common approach involves the aminomethylation of H-phosphinate building blocks, followed by in situ cyclization through substitution or cross-coupling reactions . This method allows for the production of P,N-heterocycles in moderate to good yields.

Industrial Production Methods

The process typically includes steps such as hydrophosphinylation, Pd-catalyzed cross-coupling, and base-promoted alkylation .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1,2-azaphosphinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and halides. Reaction conditions often involve the use of catalysts such as palladium and bases to promote alkylation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

CAS No.

112036-94-9

Molecular Formula

C4H6NP

Molecular Weight

99.07 g/mol

IUPAC Name

1,2-dihydroazaphosphinine

InChI

InChI=1S/C4H6NP/c1-2-4-6-5-3-1/h1-6H

InChI Key

OKNWEBDHXWBNHU-UHFFFAOYSA-N

Canonical SMILES

C1=CNPC=C1

Origin of Product

United States

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